molecular formula C16H14ClNO2 B1415065 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile CAS No. 1036470-23-1

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile

Cat. No.: B1415065
CAS No.: 1036470-23-1
M. Wt: 287.74 g/mol
InChI Key: PCSUAWCTMRHOEP-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile is an organic compound with the molecular formula C16H14ClNO2. It is known for its unique structure, which includes a chloromethyl group, a methoxy group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with 3-bromobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group and benzonitrile moiety may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Methoxy-4-(chloromethyl)phenol: Lacks the benzonitrile moiety, which may influence its chemical properties and applications.

    3-(Chloromethyl)benzonitrile:

Uniqueness

3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile is unique due to the presence of both the methoxy group and the benzonitrile moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[4-(chloromethyl)-2-methoxyphenoxy]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-19-16-8-12(9-17)5-6-15(16)20-11-14-4-2-3-13(7-14)10-18/h2-8H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSUAWCTMRHOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)OCC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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